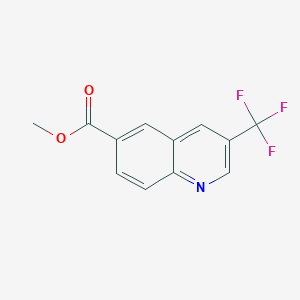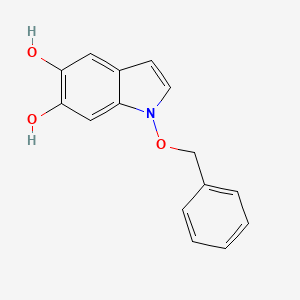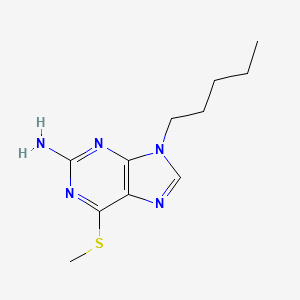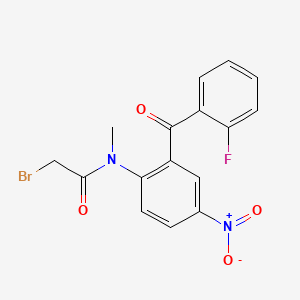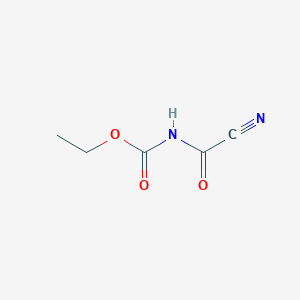
Ethyl N-(cyanocarbonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(cyanocarbonyl)carbamate, also known as carbamic acid, N-(cyanocarbonyl)-, ethyl ester, is a chemical compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol . This compound is characterized by its density of 1.247±0.06 g/cm³ at 20°C and a predicted pKa of 4.94±0.46 . It is used in various chemical processes and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl N-(cyanocarbonyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with cyanogen chloride under controlled conditions . Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods: Industrial production often involves the use of large-scale reactors where ethyl carbamate and cyanogen chloride are reacted under specific temperature and pressure conditions to ensure high yield and purity . The process may also involve purification steps such as recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl N-(cyanocarbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo nucleophilic substitution reactions where the cyanocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl N-(cyanocarbonyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl N-(cyanocarbonyl)carbamate involves its interaction with specific molecular targets. The carbamate group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity . This compound can also act as a protecting group for amines, influencing the stability and reactivity of the molecules it interacts with .
Vergleich Mit ähnlichen Verbindungen
- Methyl N-(cyanocarbonyl)carbamate
- Propyl N-(cyanocarbonyl)carbamate
- Butyl N-(cyanocarbonyl)carbamate
Comparison: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C5H6N2O3 |
|---|---|
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
ethyl N-carbonocyanidoylcarbamate |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(9)7-4(8)3-6/h2H2,1H3,(H,7,8,9) |
InChI-Schlüssel |
DSFRCEAWEBDIOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


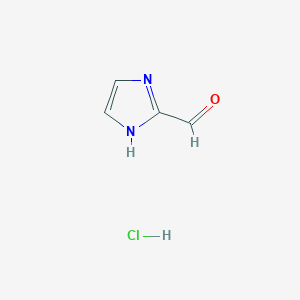
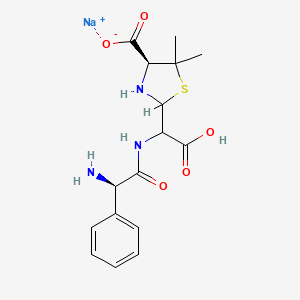
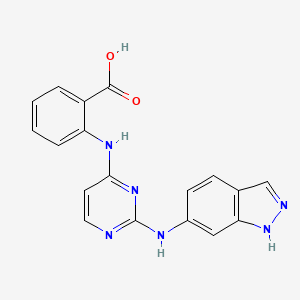
![1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12936996.png)
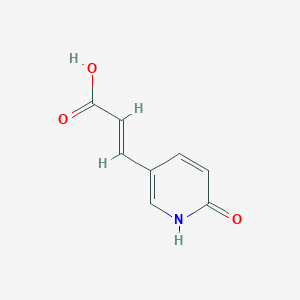
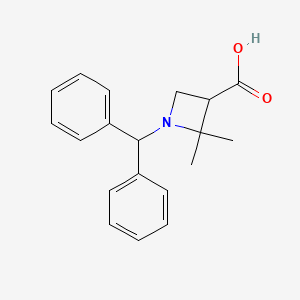
![1-[2-(Piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937025.png)
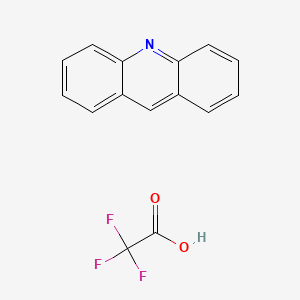
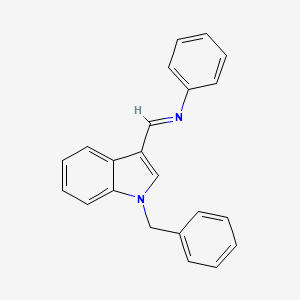
![N-[(2-Hydroxyphenyl)methyl]-D-histidine](/img/structure/B12937035.png)
